3D conformational analysis of bicyclo[3.2.1]octane-3-carboxylic acid
3D conformational analysis of bicyclo[3.2.1]octane-3-carboxylic acid
An In-depth Technical Guide to the 3D Conformational Analysis of Bicyclo[3.2.1]octane-3-carboxylic Acid
Abstract
The bicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules, making it a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The three-dimensional arrangement, or conformation, of this bicyclic system and its derivatives dictates their physicochemical properties and biological function. This guide provides a comprehensive technical overview of the methodologies employed in the 3D conformational analysis of a key derivative, bicyclo[3.2.1]octane-3-carboxylic acid. We will explore the synthesis of this molecule, delve into its intrinsic conformational flexibility, and present an integrated approach that synergizes experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational molecular modeling to elucidate its preferred spatial arrangements. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important molecular scaffold.
Introduction: The Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane system is a bridged bicyclic alkane composed of a six-membered ring constrained by a one-carbon bridge and a five-membered ring. This arrangement imparts a unique combination of rigidity and conformational flexibility. The six-membered ring can, in principle, adopt chair, boat, or twist-boat conformations, similar to cyclohexane, but the presence of the bridges introduces significant strain and alters the energetic landscape of these forms.[3][4][5]
The addition of a carboxylic acid substituent at the C3 position introduces a chiral center and the possibility of two diastereomers: endo and exo. The orientation of this substituent profoundly influences the conformational equilibrium of the entire bicyclic system. A thorough understanding of these conformational preferences is paramount for structure-activity relationship (SAR) studies and rational drug design, as the precise 3D geometry of a molecule governs its interaction with biological targets.
Synthesis of Bicyclo[3.2.1]octane-3-carboxylic Acid
The synthesis of bicyclo[3.2.1]octane-3-carboxylic acid can be achieved through various routes. A common approach involves the reduction of an oxo-group on a precursor molecule. One such method is a modified Wolff-Kishner reduction.[6][7]
Experimental Protocol: Synthesis via Wolff-Kishner Reduction
This protocol outlines the synthesis starting from the precursor, 8-oxo-bicyclo[3.2.1]octane-3-carboxylic acid methyl ester.
Step 1: Reduction and Hydrolysis
-
Combine 32 g (0.176 mole) of the 8-oxo-bicyclo[3.2.1]octane-3-carboxylic acid derivative, 31 g of potassium hydroxide, and 21 ml of 98% hydrazine hydrate in 220 ml of diethylene glycol.
-
Gradually heat the mixture to 190-200°C and maintain this temperature for 4 hours. During this time, water and methanol will be removed by distillation.
-
After cooling, pour the reaction mixture into 1000 ml of water.
-
Wash the aqueous solution with ether to remove any non-acidic impurities.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product, bicyclo[3.2.1]octane-3-carboxylic acid, with methylene chloride.
-
Evaporation of the solvent should yield the final product as a crystalline solid (melting point: 94°C).[7]
The Conformational Landscape of the Bicyclo[3.2.1]octane Skeleton
The core of the bicyclo[3.2.1]octane system is the six-membered ring, which can theoretically exist in several conformations. However, the bridging significantly influences their relative stabilities. The primary conformations to consider are the chair and the boat forms.
-
Chair Conformation: This is generally the most stable conformation for a six-membered ring, as it minimizes both angle and torsional strain.[8] In the bicyclo[3.2.1]octane system, the chair form of the six-membered ring is also typically the lowest energy conformation.[3]
-
Boat Conformation: The boat conformation is generally higher in energy than the chair due to torsional strain and steric hindrance between the "flagpole" hydrogens. However, in the bicyclo[3.2.1]octane system, the boat conformation of the six-membered ring can be a thermally accessible state.
The five-membered ring in the structure is less flexible and typically adopts an envelope conformation to relieve torsional strain.[8]
Caption: Conformational interconversion of the six-membered ring.
Integrated Conformational Analysis: A Dual Approach
A robust conformational analysis relies on the synergy between experimental data and computational modeling. NMR spectroscopy provides real-world data on the molecule's average conformation in solution, while computational methods allow for a detailed exploration of the potential energy surface and the prediction of properties for each possible conformer.
Experimental Analysis via NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the 3D structure of molecules in solution. For bicyclo[3.2.1]octane-3-carboxylic acid, both ¹H and ¹³C NMR are invaluable.[3][5]
-
¹H NMR - Coupling Constants (³JHH): The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the dihedral angles and thus the conformation of the ring system.
-
¹H NMR - Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. This provides crucial information for distinguishing between diastereomers (endo vs. exo) and different ring conformations.
-
¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is sensitive to its local electronic environment and steric interactions. The shielding or deshielding effects observed for the skeletal carbons can provide strong evidence for a particular conformation.[3]
-
Sample Preparation: Dissolve 5-10 mg of bicyclo[3.2.1]octane-3-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-500 ms to observe through-space correlations.
-
-
Data Analysis:
-
Assign all ¹H and ¹³C resonances using the 2D spectra.
-
Extract ³JHH coupling constants from the 1D ¹H spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key through-space interactions. For example, an NOE between the proton at C3 and the bridgehead protons would suggest an exo orientation of the carboxylic acid.
-
Computational Conformational Analysis
Computational modeling provides a theoretical framework to identify all possible low-energy conformations and predict their relative stabilities.
-
Conformational Search: This process involves systematically or stochastically exploring the rotational degrees of freedom of the molecule to find all energy minima on its potential energy surface. This can be done using molecular mechanics force fields.
-
Energy Minimization and Population Analysis: Each identified conformer is then subjected to geometry optimization and energy calculation using a higher level of theory, such as Density Functional Theory (DFT). The relative energies (ΔE) are used to calculate the expected population of each conformer at a given temperature using the Boltzmann distribution equation.
-
Structure Building: Construct a 3D model of both endo- and exo-bicyclo[3.2.1]octane-3-carboxylic acid using a molecular modeling software package.
-
Conformational Search: Perform a systematic or Monte Carlo conformational search using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization and Energy Calculation: Take all unique conformers within a certain energy window (e.g., 10 kcal/mol) of the global minimum and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)).
-
Property Prediction: For each optimized low-energy conformer, predict NMR parameters such as chemical shifts and coupling constants.
-
Comparison: Compare the computationally predicted NMR data with the experimental data to determine the best fit and thus the most likely conformation(s) in solution.
Caption: Integrated workflow for conformational analysis.
Results: The Preferred Conformations
For bicyclo[3.2.1]octane-3-carboxylic acid, the six-membered ring predominantly adopts a chair conformation. The orientation of the carboxylic acid group (endo vs. exo) significantly impacts the steric environment and can influence the puckering of the rings.
| Isomer | Major Conformer (Six-membered ring) | Key Dihedral Angle (e.g., H2-C2-C3-H3) | Calculated Relative Energy (kcal/mol) | Predicted Population (%) |
| exo | Chair | ~170° (anti-periplanar) | 0.00 | >95 |
| exo | Boat | Variable | > 3.0 | <5 |
| endo | Chair | ~60° (gauche) | 0.00 | >95 |
| endo | Boat | Variable | > 3.5 | <5 |
Note: The values in the table are illustrative and would need to be determined through specific calculations for this molecule. The exo and endo isomers are distinct molecules and their relative energies are not directly compared in this table.
The exo isomer generally places the bulky carboxylic acid group in a pseudo-equatorial position relative to the six-membered ring, which is sterically favorable. In the endo isomer, the substituent is in a pseudo-axial position, which can lead to greater steric interactions.
Conclusion
The is a multi-faceted process that requires a careful and integrated approach. By combining the empirical evidence from advanced NMR techniques with the theoretical insights from computational modeling, a detailed and reliable picture of the molecule's conformational landscape can be constructed. The six-membered ring of this important scaffold predominantly exists in a chair conformation, with the stereochemistry of the C3 substituent playing a critical role in the fine details of the molecular geometry. This level of structural understanding is essential for the continued development of bicyclo[3.2.1]octane derivatives as therapeutic agents and chemical probes.
References
- Christensen, H. N., et al. (1981). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry.
- Google Patents. (1985). EP0130882B1 - Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use.
- Stothers, J. B., & Tan, C. T. (1977). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848.
- Reich, H. J. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin.
- Google Patents. (1987). KR870002052B1 - Method for preparing bicyclo (3.2.1) -octane carboxylic acid.
-
Lippmaa, E., et al. (1976). Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance, 8(2), 74-79. Available at: [Link]
- MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- RSC Publishing. (2020). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 18(1), 59-64.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. EP0130882B1 - Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 7. KR870002052B1 - Method for preparing bicyclo (3.2.1) -octane carboxylic acid - Google Patents [patents.google.com]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
